Technical Documentation Center

Bombinakinin-gap Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bombinakinin-gap

Core Science & Biosynthesis

Exploratory

Unraveling the Enigma: A Technical Guide to Investigating the Evolutionary Origin of the Bombinakinin-Gap

Abstract The Bombinakinin peptide family, primarily identified in the skin secretions of amphibians of the Bombina genus, presents a fascinating case study in molecular evolution. A peculiar feature, termed the "Bombinak...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Bombinakinin peptide family, primarily identified in the skin secretions of amphibians of the Bombina genus, presents a fascinating case study in molecular evolution. A peculiar feature, termed the "Bombinakinin-gap," has been noted in the precursor protein architecture of these peptides. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to investigate the evolutionary origins of this phenomenon. We will delve into the technical methodologies and scientific rationale required to dissect the genetic underpinnings, phylogenetic relationships, and functional implications of the Bombinakinin-gap, ultimately paving the way for a deeper understanding of peptide evolution and its potential for therapeutic innovation.

Introduction: The Bombinakinin Conundrum

Bombinakinins are members of the bradykinin-related peptide (BRP) superfamily, known for their diverse physiological activities, including smooth muscle contraction and involvement in inflammatory responses.[1][2] These peptides are derived from larger precursor proteins, often encoded by genes that exhibit remarkable plasticity, featuring tandem repeats and the co-expression of structurally and functionally distinct peptides.[1] Bombinakinin M, a prominent member of this family isolated from the skin of Bombina maxima, is a bradykinin-related peptide with potent contractile effects on guinea pig ileum.[1]

The "Bombinakinin-gap" refers to a specific structural arrangement within the bombinakinin precursor cDNA. This guide will outline a multi-faceted approach to investigate the evolutionary selective pressures and molecular mechanisms that have led to the emergence and maintenance of this gap. Understanding this evolutionary novelty is not merely an academic exercise; it holds the potential to reveal fundamental principles of peptide evolution and may inform the rational design of novel peptide-based therapeutics.

Foundational Knowledge: The Molecular Landscape of Bombinakinins and their Precursors

A thorough investigation into the Bombinakinin-gap necessitates a firm grasp of the molecular biology of these peptides and their genetic precursors.

The Bradykinin Superfamily: A Context for Evolution

Bradykinins and their related peptides are a diverse group of molecules found across the animal kingdom, with a particularly rich diversity in amphibian skin secretions.[2][3][4][5] These peptides are cleaved from larger precursor proteins called kininogens.[6][7] In mammals, the kininogen-1 (KNG1) gene, through alternative splicing, produces high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK), which are precursors to bradykinin.[6][8]

Amphibian BRPs, including bombinakinins, often exhibit significant structural variations compared to their mammalian counterparts, including amino acid substitutions and post-translational modifications.[2][9] This diversity is thought to be a result of an evolutionary arms race, providing a chemical defense against a wide array of predators.[2][3]

Bombinakinin Precursor Architecture

Studies on Bombina maxima have revealed that the cDNAs encoding bombinakinin M and its variants have a unique structure.[1] The precursor proteins typically contain multiple repeats of peptide units.[1] For instance, two distinct precursor proteins have been identified that both contain three repeats of a novel 16-amino acid peptide and one copy of kinestatin at their N- and C-termini, respectively.[1] However, they differ in the number of bombinakinin M copies they encode.[1] This modular and repetitive nature of the precursor gene is a key area of investigation for understanding the origin of the Bombinakinin-gap.

A Multi-Pronged Investigative Approach

To elucidate the evolutionary origins of the Bombinakinin-gap, a combination of comparative genomics, molecular evolution, and functional analysis is required. The following sections detail the experimental workflows and the rationale behind them.

Workflow for Investigating the Bombinakinin-Gap

The overall workflow for this investigation can be visualized as a logical progression from sequence acquisition and analysis to functional characterization and evolutionary modeling.

G cluster_0 Phase 1: Data Acquisition & Annotation cluster_1 Phase 2: Comparative & Evolutionary Analysis cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Synthesis & Hypothesis Testing Sample Collection Sample Collection Genomic DNA & RNA Extraction Genomic DNA & RNA Extraction Sample Collection->Genomic DNA & RNA Extraction Library Preparation & Sequencing Library Preparation & Sequencing Genomic DNA & RNA Extraction->Library Preparation & Sequencing Genome & Transcriptome Assembly Genome & Transcriptome Assembly Library Preparation & Sequencing->Genome & Transcriptome Assembly Gene Prediction & Annotation Gene Prediction & Annotation Genome & Transcriptome Assembly->Gene Prediction & Annotation Homology Search Homology Search Gene Prediction & Annotation->Homology Search Peptide Synthesis Peptide Synthesis Gene Prediction & Annotation->Peptide Synthesis Sequence Alignment Sequence Alignment Homology Search->Sequence Alignment Phylogenetic Analysis Phylogenetic Analysis Sequence Alignment->Phylogenetic Analysis Synteny Analysis Synteny Analysis Phylogenetic Analysis->Synteny Analysis Evolutionary Model Formulation Evolutionary Model Formulation Phylogenetic Analysis->Evolutionary Model Formulation Synteny Analysis->Evolutionary Model Formulation Receptor Binding Assays Receptor Binding Assays Peptide Synthesis->Receptor Binding Assays Functional Assays (e.g., Smooth Muscle Contraction) Functional Assays (e.g., Smooth Muscle Contraction) Receptor Binding Assays->Functional Assays (e.g., Smooth Muscle Contraction) Functional Assays (e.g., Smooth Muscle Contraction)->Evolutionary Model Formulation Hypothesis Testing Hypothesis Testing Evolutionary Model Formulation->Hypothesis Testing

Caption: A multiphasic workflow for investigating the Bombinakinin-gap.

Phase 1: Data Acquisition and Annotation

The foundation of this investigation lies in obtaining high-quality genomic and transcriptomic data from various Bombina species and related anurans.

Experimental Protocol: Sample Collection, Nucleic Acid Extraction, and Sequencing

  • Sample Collection: Ethically source skin secretions and tissue samples (e.g., liver, muscle) from multiple individuals of different Bombina species (B. maxima, B. variegata, B. bombina) and outgroup species from related families (e.g., Hylidae, Ranidae).[2]

  • RNA Extraction: Immediately preserve skin tissue in an RNA stabilization solution. Extract total RNA using a TRIzol-based method followed by purification with a column-based kit. Assess RNA integrity using an Agilent Bioanalyzer.

  • Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from liver or muscle tissue using a phenol-chloroform extraction protocol or a commercial kit.

  • Library Preparation and Sequencing:

    • Transcriptomics: Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (e.g., Illumina NovaSeq) to generate deep transcriptomic data from the skin.

    • Genomics: Prepare genomic DNA libraries and perform whole-genome sequencing to obtain a high-quality genome assembly.

Data Analysis: Assembly and Annotation

  • Transcriptome Assembly: Assemble the raw RNA-seq reads de novo using assemblers like Trinity or SOAPdenovo-Trans.

  • Genome Assembly: Assemble the genomic reads to create a draft genome.

  • Gene Prediction and Annotation: Use the transcriptome data to aid in the prediction and annotation of genes within the genome assembly, specifically focusing on identifying kininogen-like genes.

Phase 2: Comparative and Evolutionary Analysis

With annotated kininogen gene sequences from multiple species, we can now perform comparative analyses to trace the evolutionary history of the Bombinakinin-gap.

Methodology: Sequence Alignment and Phylogenetic Reconstruction

  • Homology Search: Use BLAST searches to identify homologous kininogen gene sequences in the newly generated transcriptomes and genomes, as well as in publicly available databases.

  • Multiple Sequence Alignment: Align the nucleotide and deduced amino acid sequences of the kininogen precursors using algorithms like MUSCLE or ClustalW. This alignment is critical for identifying conserved domains and the precise location of the "gap."

  • Phylogenetic Analysis:

    • Construct phylogenetic trees using both maximum likelihood (e.g., RAxML, IQ-TREE) and Bayesian inference (e.g., MrBayes) methods.

    • Use appropriate models of molecular evolution, determined by software like ModelTest-NG.

    • The resulting phylogeny will reveal the evolutionary relationships between the different kininogen genes and help pinpoint the emergence of the Bombinakinin-gap.

Investigating Gene Structure and Synteny

A key aspect of understanding the "gap" is to analyze the gene structure. The "gap" could be the result of an intron insertion, an exon deletion, or a more complex rearrangement.

G cluster_0 Hypothetical Ancestral Kininogen Gene cluster_1 Bombinakinin Gene with 'Gap' ancestral Signal Exon 1 Exon 2 Exon 3 Exon 4 3' UTR bombinakinin Signal Exon 1 Gap (Intron/Deletion) Exon 3 Exon 4 3' UTR ancestral:e2->bombinakinin:gap Evolutionary Event

Caption: A simplified model of a potential evolutionary event leading to the Bombinakinin-gap.

Synteny Analysis: Compare the genomic region surrounding the bombinakinin gene in Bombina with the corresponding regions in other species. Conserved synteny (the preservation of gene order) can provide strong evidence for orthology and help reconstruct the ancestral gene structure.

Phase 3: Functional Characterization

Understanding the functional consequences of the Bombinakinin-gap is crucial for inferring the selective pressures that may have driven its evolution. This involves characterizing the bioactivity of the peptides encoded by the precursor, including any novel peptides that may arise from the region of the "gap."

Experimental Protocol: Peptide Synthesis and Functional Assays

  • Peptide Synthesis: Based on the deduced amino acid sequences from the transcriptomic data, chemically synthesize the mature bombinakinin peptides and any other novel peptides encoded by the precursor.

  • Receptor Binding Assays:

    • If the cognate receptors for bombinakinins are known, perform competitive binding assays using radiolabeled ligands to determine the binding affinities of the synthesized peptides.

    • If the receptors are unknown, a reverse pharmacology approach can be employed, screening the peptides against a panel of known G-protein coupled receptors (GPCRs), particularly those related to bradykinin receptors.[10]

  • Functional Assays:

    • Smooth Muscle Contraction: Test the ability of the synthesized peptides to induce contraction in isolated smooth muscle preparations, such as the guinea pig ileum, a classic assay for bradykinin-like activity.[1]

    • Cell-based Assays: Utilize cell lines expressing specific bradykinin receptor subtypes (B1 and B2) to assess the agonist or antagonist properties of the peptides by measuring downstream signaling events, such as calcium mobilization.[3]

Quantitative Data Summary

PeptideReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Bombinakinin MB2ValueValue
Novel Peptide 1B1/B2/OrphanValueValue
Novel Peptide 2B1/B2/OrphanValueValue

This table should be populated with experimental data.

Phase 4: Synthesis and Hypothesis Testing

The final phase involves integrating the genomic, phylogenetic, and functional data to formulate and test hypotheses about the evolutionary origin of the Bombinakinin-gap.

Formulating an Evolutionary Model

Based on the collected evidence, several evolutionary scenarios can be proposed:

  • Gene Duplication and Divergence: The bombinakinin gene may have arisen from a duplication of an ancestral kininogen gene, followed by the loss of an exon or the insertion of a novel element in one of the copies.

  • Alternative Splicing: The "gap" could represent an alternatively spliced intron that is retained in some transcripts, leading to novel peptide products.

  • Transposable Element Insertion: The insertion of a transposable element could have disrupted the coding sequence, creating the "gap" and potentially new regulatory elements.

Hypothesis Testing

The proposed models can be tested by:

  • Searching for remnants of lost exons in the intronic sequences of the bombinakinin gene.

  • Analyzing the transcriptomic data for evidence of alternative splicing.

  • Screening the genomic region for sequences characteristic of transposable elements.

Conclusion: A Window into Peptide Evolution

The investigation into the evolutionary origin of the Bombinakinin-gap offers a unique opportunity to understand the molecular mechanisms that drive the diversification of peptide families. By employing the integrated approach outlined in this guide, researchers can shed light on how novel peptide structures and functions arise, providing valuable insights for the field of drug discovery and development. The Bombinakinin family, with its intriguing "gap," serves as a compelling natural experiment in the evolution of biological novelty.

References

  • Zhang, Y., et al. (2005). Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel bombinakinin M antagonists and a bradykinin potential peptide. Regulatory Peptides, 125(1-3), 151-157. [Link]

  • Mignogna, G., et al. (1991). A family of bombinin-related peptides from the skin of Bombina variegata. FEBS Letters, 285(2), 197-200. [Link]

  • de Magalhães, M. T., et al. (2006). Bradykinin-related peptides from Phyllomedusa hypochondrialis. Peptides, 27(9), 2137-2146. [Link]

  • Xi, X., et al. (2007). Bradykinin-related peptides, including a novel structural variant, (Val1)-bradykinin, from the skin secretion of Guenther's frog, Hylarana guentheri and their molecular precursors. Peptides, 28(4), 781-789. [Link]

  • Conlon, J. M., et al. (2006). Bradykinin-related peptides from Phyllomedusa hypochondrialis azurea: Mass spectrometric structural characterisation and cloning of precursor cDNAs. Rapid Communications in Mass Spectrometry, 20(13), 2063-2068. [Link]

  • Ohta, S., et al. (2019). The gastrin-releasing peptide/bombesin system revisited by a reverse-evolutionary study considering Xenopus. Scientific Reports, 9(1), 1-12. [Link]

  • Choi, M. Y., & Vander Meer, R. K. (2012). Molecular structure and diversity of PBAN/pyrokinin family peptides in ants. Toxins, 4(11), 1219-1232. [Link]

  • Fleming, S. L., et al. (2004). Characterization of the bombesin-like peptide receptor family in primates. Peptides, 25(10), 1665-1673. [Link]

  • Ohki-Hamazaki, H., et al. (2005). Development and function of bombesin-like peptides and their receptors. International Review of Cytology, 243, 293-331. [Link]

  • Conlon, J. M., et al. (2013). Bradykinin-related peptides (BRPs) from skin secretions of three genera of phyllomedusine leaf frogs and their comparative pharmacological effects on mammalian smooth muscles. Peptides, 46, 153-159. [Link]

  • Jensen, R. T., et al. (2008). Bombesin-related peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity, 15(1), 58-64. [Link]

  • Wikipedia. (n.d.). Kininogen 1. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Conlon, J. M., et al. (2006). Bradykinin-related peptides from Phyllomedusa hypochondrialis azurea: Mass spectrometric structural characterisation and cloning of precursor cDNAs. Semantic Scholar. [Link]

  • Kotani, H., et al. (1986). Structure and gene organization of bovine neuromedin K precursor. Proceedings of the National Academy of Sciences, 83(18), 7074-7078. [Link]

  • Wikipedia. (n.d.). Kininogen. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Request PDF. (n.d.). Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel bombinakinin M antagonists and a bradykinin potential peptide. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). KNG1 kininogen 1 [ (human)]. Gene. [Link]

  • Ma, J. X., et al. (1994). Structure and chromosomal localization of the gene (BDKRB2) encoding human bradykinin B2 receptor. Genomics, 23(2), 362-369. [Link]

  • Rafiqi, A. M., et al. (2020). Origin and elaboration of a major evolutionary transition in individuality. Nature, 585(7824), 239-244. [Link]

  • Nawa, H., et al. (1985). Primary structures of the mRNAs encoding the rat precursors for bradykinin and T-kinin. Structural relationship of kininogens with major acute phase protein and alpha 1-cysteine proteinase inhibitor. The Journal of Biological Chemistry, 260(22), 12054-12059. [Link]

  • Burkhardt, P., & Sprecher, S. G. (2017). Evolutionary origins of chemical synapses. Current Opinion in Neurobiology, 47, 111-117. [Link]

  • Sino Biological. (n.d.). Kininogen 1 General Information. [Link]

  • Wagner, A. (2011). The molecular origins of evolutionary innovations. Trends in Genetics, 27(10), 397-410. [Link]

Sources

Foundational

An In-depth Technical Guide on the Postulated Interaction Between Bombinakinin M and a Genetic Gap

Preamble: Charting Unexplored Territories in Genomic Regulation In the landscape of drug discovery and molecular biology, our understanding of the intricate dance between signaling molecules and the genome is in a consta...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Territories in Genomic Regulation

In the landscape of drug discovery and molecular biology, our understanding of the intricate dance between signaling molecules and the genome is in a constant state of evolution. We are adept at mapping well-trodden signaling pathways and characterizing the transcription factors that serve as their downstream effectors. However, vast regions of the genome, often implicated in complex diseases, remain enigmatic. These "genetic gaps" — regions with demonstrable functional significance but obscure regulatory mechanisms — represent a new frontier. This guide postulates a novel, indirect mechanism of interaction between the potent bradykinin receptor agonist, Bombinakinin M, and such a genetic gap.

This document is not a recitation of established facts but a technical roadmap for the intrepid researcher. It is designed to provide a rigorous, experimentally-grounded framework for investigating a speculative, yet potentially groundbreaking, hypothesis: that Bombinakinin M, through its canonical receptor signaling, can modulate the chromatin landscape and transcriptional activity of a genetic gap via a hitherto uncharacterized DNA-binding protein. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our postulations in established biochemical principles.

Conceptual Framework: From Receptor Activation to Genomic Modulation

Bombinakinin M: A Potent Bradykinin Receptor Agonist

Bombinakinin M is a nonadecapeptide (DLPKINRKGPRPPGFSPFR) originally isolated from the skin secretions of the toad Bombina maxima. It functions as a potent and highly selective agonist for bradykinin receptors, particularly the B2 receptor, displaying a potency that can be up to 50 times greater than bradykinin itself in certain tissues. Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.[1][2]

Defining the "Genetic Gap": A Locus of Therapeutic Potential

For the purpose of this guide, we define a "genetic gap" as a specific genomic locus that meets the following criteria:

  • It is associated with a disease phenotype through genetic studies (e.g., GWAS, linkage analysis).

  • It does not contain the coding sequence of a known protein.

  • It lacks binding motifs for known transcription factors.

  • Its regulatory role in the associated disease is suspected but unproven.

Such regions may harbor complex secondary DNA structures, be subject to epigenetic modifications, or be regulated by novel DNA-binding proteins, making them challenging to study but also prime targets for novel therapeutic intervention.

The Postulated Mechanism: An Indirect Signaling Cascade

We hypothesize an indirect interaction between Bombinakinin M and a target genetic gap. The proposed mechanism eschews direct peptide-DNA binding, for which there is no current evidence. Instead, it posits a multi-step signaling pathway:

  • Receptor Binding and Activation: Bombinakinin M binds to and activates the Bradykinin B2 Receptor (B2R) on the cell surface.[3]

  • G-Protein Signaling: The activated B2R engages G-proteins, primarily of the Gαq family.[1][2][4]

  • Second Messenger Cascade: Gαq activation stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5] This results in the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4][5]

  • Kinase Cascade and Transcription Factor Modulation: The rise in intracellular Ca2+ and PKC activation can trigger downstream kinase cascades, such as the MAPK/ERK pathway.[1][4] This cascade can lead to the phosphorylation and activation of a yet-to-be-identified DNA-binding protein, which we term "Genetic Gap Binding Protein" (GGBP).

  • Nuclear Translocation and DNA Binding: The activated GGBP translocates to the nucleus and binds specifically to the sequence or structure within the genetic gap.

  • Transcriptional Regulation: The binding of GGBP to the genetic gap modulates the expression of nearby disease-associated genes, potentially by recruiting chromatin remodeling complexes or interacting with the basal transcription machinery.

This hypothetical pathway provides a testable framework, linking the known pharmacology of Bombinakinin M to a novel mode of gene regulation.

Postulated_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bombinakinin M Bombinakinin M B2R Bradykinin B2 Receptor (B2R) Bombinakinin M->B2R Binds Gq Gαq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2_PKC Ca²⁺ & PKC IP3_DAG->Ca2_PKC Activates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Ca2_PKC->Kinase_Cascade Initiates GGBP Inactive GGBP Kinase_Cascade->GGBP Phosphorylates GGBP_active Active GGBP-P GGBP->GGBP_active Genetic_Gap Genetic Gap GGBP_active->Genetic_Gap Translocates & Binds Gene_Expression Target Gene Expression Genetic_Gap->Gene_Expression Modulates

Figure 1: Postulated signaling pathway from Bombinakinin M to genetic gap modulation.

Experimental Validation Workflow: A Phased Approach

To systematically investigate this hypothesis, we propose a four-phase experimental workflow. Each phase is designed to provide a critical piece of evidence, with clear go/no-go decision points.

Experimental_Workflow cluster_1 cluster_2 cluster_3 cluster_4 Phase1 Phase 1: System Characterization P1_Task1 Select cell line with target 'genetic gap' Phase1->P1_Task1 Phase2 Phase 2: Functional Response Assay P2_Task1 Treat cells with Bombinakinin M Phase2->P2_Task1 Phase3 Phase 3: Mediator Identification P3_Task1 Design biotinylated DNA probe for 'genetic gap' Phase3->P3_Task1 Phase4 Phase 4: Direct Interaction Confirmation P4_Task1 Recombinantly express candidate GGBP Phase4->P4_Task1 P1_Task2 Confirm B2R expression (qPCR, Western Blot) P1_Task1->P1_Task2 P1_Task2->Phase2 B2R Expressed P2_Task2 Measure target gene expression (RT-qPCR) P2_Task1->P2_Task2 P2_Task2->Phase3 Expression Modulated P3_Task2 Perform DNA pull-down assay with nuclear extracts P3_Task1->P3_Task2 P3_Task3 Identify bound proteins (Mass Spectrometry) P3_Task2->P3_Task3 P3_Task3->Phase4 Candidate GGBP Identified P4_Task2 Perform Electrophoretic Mobility Shift Assay (EMSA) P4_Task1->P4_Task2 P4_Task3 Perform DNase I Footprinting P4_Task2->P4_Task3 Conclusion Hypothesis Supported P4_Task3->Conclusion Binding Confirmed

Figure 2: A four-phase experimental workflow to validate the hypothesis.

Phase 1: System Characterization

Objective: To establish a biologically relevant and technically viable cellular model.

1.1. Cell Line Selection: Choose a human cell line where a "genetic gap" has been credibly linked to a disease of interest. For example, a cancer cell line with a non-coding genomic region associated with metastasis.

1.2. Confirmation of B2 Receptor Expression: It is critical to ensure the cellular machinery for Bombinakinin M action is present.

  • Methodology (RT-qPCR):

    • Isolate total RNA from the selected cell line.

    • Perform reverse transcription to synthesize cDNA.

    • Use primers specific for the B2R gene (BDKRB2) and a housekeeping gene (e.g., GAPDH) for quantitative PCR.

    • Analyze the Cq values to confirm the expression of BDKRB2 mRNA.

  • Methodology (Western Blot):

    • Prepare total protein lysates from the cell line.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a validated primary antibody against the B2 receptor.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Confirm the presence of a band at the expected molecular weight for B2R.

Go/No-Go: Proceed to Phase 2 only if B2R expression is confirmed at both the mRNA and protein levels.

Phase 2: Functional Response Assay

Objective: To demonstrate that Bombinakinin M elicits a transcriptional response at the genetic gap locus.

Methodology (Dose-Response RT-qPCR):

  • Cell Culture and Treatment:

    • Plate the selected cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Treat cells with a range of Bombinakinin M concentrations (e.g., 0, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 6 hours).

  • RNA Isolation and qPCR:

    • Isolate total RNA from each treatment condition.

    • Perform RT-qPCR as described in Phase 1, using primers for a gene located near the genetic gap that is a plausible target of its regulatory activity.

  • Data Analysis:

    • Calculate the fold change in target gene expression relative to the untreated control for each concentration.

    • Plot the dose-response curve to determine if Bombinakinin M modulates gene expression in a concentration-dependent manner.

Bombinakinin M (nM)Target Gene Fold Change (Mean ± SD)p-value (vs 0 nM)
01.00 ± 0.12-
0.11.15 ± 0.15>0.05
11.89 ± 0.21<0.05
103.54 ± 0.45<0.01
1003.71 ± 0.39<0.01
10003.65 ± 0.41<0.01
Table 1: Example quantitative data from a functional response assay.

Go/No-Go: Proceed to Phase 3 if a statistically significant, dose-dependent change in target gene expression is observed.

Phase 3: Identification of the Mediating DNA-Binding Protein (GGBP)

Objective: To identify the protein that binds to the genetic gap in a Bombinakinin M-dependent manner.

Methodology (DNA Pull-Down Assay coupled with Mass Spectrometry):

  • Probe Design and Synthesis:

    • Synthesize a 50-70 bp double-stranded DNA oligonucleotide corresponding to the core sequence of the genetic gap.

    • Incorporate a biotin molecule at the 5' end of one strand.

    • Synthesize a control probe with a scrambled sequence of similar GC content.

  • Nuclear Extract Preparation:

    • Grow large-scale cultures of the cells.

    • Treat one batch with an optimal concentration of Bombinakinin M (determined in Phase 2) and leave the other untreated.

    • Prepare nuclear extracts from both batches using a commercial kit or a standard protocol.

  • DNA Pull-Down:

    • Immobilize the biotinylated DNA probes (target and scrambled) on streptavidin-coated magnetic beads.

    • Incubate the beads with nuclear extracts from both treated and untreated cells for 2-4 hours at 4°C with rotation.

    • Wash the beads extensively with a low-salt buffer to remove non-specific binders.

    • Elute the bound proteins using a high-salt buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver staining. Look for bands that are present or enriched in the "Treated, Target Probe" lane compared to all other control lanes.

    • Excise these unique bands and subject them to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Go/No-Go: Proceed to Phase 4 if a candidate protein (or a small set of candidates) is robustly and specifically identified in the Bombinakinin M-treated sample.

Phase 4: Confirmation of Direct Protein-DNA Interaction

Objective: To validate the direct binding of the candidate GGBP to the genetic gap DNA sequence.

4.1. Recombinant Protein Expression:

  • Clone the cDNA of the candidate GGBP into an expression vector (e.g., with a His-tag or GST-tag).

  • Express the protein in E. coli or a eukaryotic expression system and purify it.

4.2. Electrophoretic Mobility Shift Assay (EMSA)

This assay detects protein-DNA interactions based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing gel than free DNA.[6][7][8][9]

  • Detailed Protocol:

    • Probe Labeling: Label the genetic gap DNA probe with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).[9]

    • Binding Reactions: Set up a series of 20 µL reactions in binding buffer. Include:

      • Lane 1: Labeled probe only.

      • Lane 2: Labeled probe + purified recombinant GGBP.

      • Lane 3: Labeled probe + GGBP + 100x molar excess of unlabeled "cold" target probe (specific competitor).

      • Lane 4: Labeled probe + GGBP + 100x molar excess of unlabeled scrambled probe (non-specific competitor).

    • Incubation: Incubate the reactions at room temperature for 20-30 minutes.[7]

    • Electrophoresis: Load the samples onto a native polyacrylamide gel and run in 0.5x TBE buffer at 4°C.[7][8]

    • Detection: Transfer the DNA to a nylon membrane and detect using a method appropriate for the label (chemiluminescence for biotin, imaging for fluorescence, or autoradiography for ³²P).

  • Expected Result: A slower-migrating "shifted" band should appear in Lane 2, disappear in Lane 3, but persist in Lane 4. This demonstrates a specific interaction.

4.3. DNase I Footprinting

This high-resolution technique identifies the precise binding site of a protein on a DNA fragment. The protein protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern.[10][11][12][13][14]

  • Detailed Protocol:

    • Probe Preparation: Prepare a DNA probe (~200-400 bp) containing the genetic gap, with a radioactive or fluorescent label on one end of one strand only.[11][13]

    • Binding Reactions: Set up two reactions:

      • Reaction A: Labeled probe only.

      • Reaction B: Labeled probe + purified recombinant GGBP.

    • DNase I Digestion: Incubate both reactions with a low, optimized concentration of DNase I for a short period (e.g., 1-2 minutes) to achieve, on average, one cut per DNA molecule.[13]

    • Reaction Termination and DNA Purification: Stop the reaction and purify the DNA fragments.

    • Analysis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide (sequencing) gel. Include a sequencing ladder (e.g., Maxam-Gilbert G+A) of the same probe for precise location mapping.[10]

  • Expected Result: The lane with the GGBP will show a gap in the ladder of DNA fragments compared to the "probe only" lane. This gap, or "footprint," corresponds to the exact region of the genetic gap protected by the bound protein.

Conclusion and Future Directions

The successful completion of this four-phase workflow would provide compelling evidence for a novel regulatory pathway, linking a known peptide agonist to the modulation of a previously uncharacterized genomic element. This would not only illuminate a new corner of gene regulation but also validate the GGBP and its interaction with the genetic gap as a potential new target for therapeutic development.

Future work could focus on:

  • Structural Biology: Determining the co-crystal structure of GGBP bound to the genetic gap DNA to understand the molecular basis of the interaction.

  • Drug Screening: Developing high-throughput screens to identify small molecules that either inhibit or enhance the GGBP-DNA interaction.

  • In Vivo Validation: Using animal models of the associated disease to confirm the physiological relevance of this pathway and to test the efficacy of any developed therapeutic agents.

This guide provides the foundational logic and technical protocols to embark on this exciting line of inquiry. The path is challenging, but the potential rewards—a deeper understanding of disease and new avenues for treatment—are immense.

References

  • DAK 11/03. EMSA (Electrophoretic Mobility Shift Assay).
  • Electrophoresis Mobility Shift Assay - Bio-protocol. [Link]

  • Electrophoretic Mobility Shift Assay Guide - LICORbio™. [Link]

  • DNA-Protein Interactions/Footprinting Protocols. [Link]

  • Sugden Lab. Last Modified 02/07/06 - Electrophoretic Mobility Shift Assay (EMSA).
  • A General EMSA (Gel-shift) Protocol - ResearchGate. [Link]

  • DNA Footprinting - Bitesize Bio. [Link]

  • Scheme of proposed signaling pathway used by bradykinin to stimulate... - ResearchGate. [Link]

  • What is DNA footprinting?- Principle, Steps, Process and Applications - Genetic Education. [Link]

  • Bradykinin pathway and receptor signaling in inflammatory pain... - ResearchGate. [Link]

  • ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC. [Link]

  • Regulation of bradykinin B2 receptors by the ras oncogene: evidence for multiple mechanisms - PubMed. [Link]

  • Bradykinin inhibits M current via phospholipase C and Ca2+ release from IP3-sensitive Ca2+ stores in rat sympathetic neurons - NIH. [Link]

  • A modular map of Bradykinin-mediated inflammatory signaling network - PMC - NIH. [Link]

  • Bradykinin receptor - Wikipedia. [Link]

  • dna sequencing - How exactly are gaps defined in genomics? - Biology Stack Exchange. [Link]

  • Systematic search for structural motifs of peptide binding to double-stranded DNA - PMC. [Link]

  • Fragments of bombinakinin M exist in lipopolysaccharide-stimulated skin secretions of Bombina maxima and show lipopolysaccharide-neutralizing activity - PubMed. [Link]

  • Video: Chromatin Immunoprecipitation - JoVE. [Link]

  • Gap gene - Wikipedia. [Link]

  • A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - NIH. [Link]

  • BAM 1 and RECEPTOR-LIKE PROTEIN KINASE 2 constitute a signaling pathway and modulate CLE peptide-triggered growth inhibition in Arabidopsis root - PubMed. [Link]

  • Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology - MDPI. [Link]

  • The gap gene network - PMC - PubMed Central. [Link]

  • Gap Gene Regulatory Dynamics Evolve along a Genotype Network | Molecular Biology and Evolution | Oxford Academic. [Link]

  • The genomics diversity gap, explained | Wellcome - YouTube. [Link]

  • Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PubMed Central. [Link]

  • DNA-binding activities of compounds acting as enzyme inhibitors, ion channel blockers and receptor binders - PubMed. [Link]

  • Bradykinin excites rat sympathetic neurons by inhibition of M current through a mechanism involving B2 receptors and G alpha q/11 - PubMed. [Link]

  • Cryo-EM structures of human bradykinin receptor-Gq proteins complexes - PMC - NIH. [Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PubMed Central. [Link]

  • A large-scale cancer-specific protein–DNA interaction network - PMC - NIH. [Link]

  • The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules - MDPI. [Link]

  • Extracellular domains of the bradykinin B2 receptor involved in ligand binding and agonist sensing defined by anti-peptide antibodies - PubMed. [Link]

Sources

Protocols & Analytical Methods

Application

Part 1: Foundational Sequence Analysis - Defining the Bombinakinin Landscape

An in-depth analysis of the Bombinakinin peptide family reveals a significant 'knowledge gap' when compared to well-studied mammalian kinins like bradykinin. While their existence is documented, a comprehensive understan...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the Bombinakinin peptide family reveals a significant 'knowledge gap' when compared to well-studied mammalian kinins like bradykinin. While their existence is documented, a comprehensive understanding of their sequence diversity, structural peculiarities, and precise functional roles remains elusive. This gap presents a unique opportunity for novel discoveries in pharmacology and drug development.

This guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals, outlining a robust bioinformatics workflow to systematically investigate the Bombinakinin-gap. By leveraging a suite of computational tools, researchers can move from basic sequence retrieval to sophisticated functional predictions, thereby closing this knowledge gap and unlocking the therapeutic potential of these amphibian peptides.

Expertise & Experience: The first critical step in analyzing any peptide family is to understand its known members and their sequence characteristics. This involves not just finding sequences but also comparing them to identify conserved regions, variable sites, and literal sequence gaps, which can hint at functional divergence. We begin by mining primary biological databases, which serve as the raw material for all subsequent in silico analysis.

Protocol 1.1: Mining Biological Databases for Bombinakinin Sequences

The objective is to collate a comprehensive set of known or putative Bombinakinin sequences. The National Center for Biotechnology Information (NCBI) and UniProt are the most authoritative starting points.

Methodology:

  • Access NCBI Protein Database: Navigate to the NCBI Protein database ([Link]).

  • Perform Search: Use a specific search query such as "Bombinakinin" [Protein Name] or "Bombina [Organism] AND bradykinin [Protein Name]". The former is more precise, while the latter can uncover related but unannotated peptides.

  • Filter and Select: Review the search results. Select entries that are explicitly annotated as Bombinakinin or are from the Bombina genus and show high similarity to known kinins.

  • Retrieve Sequences: Download the selected sequences in FASTA format. This is a text-based format that represents the amino acid sequence using single-letter codes and is compatible with virtually all sequence analysis tools.

  • Repeat in UniProt: Perform a similar search on the UniProt database ([Link]) to identify any additional sequences or isoforms that may not be present in the NCBI database. UniProt provides a high level of manual annotation and cross-references, which can be invaluable.

Protocol 1.2: Multiple Sequence Alignment (MSA) to Identify Conservation and Gaps

MSA is a cornerstone of bioinformatics. By aligning multiple sequences, we can identify conserved residues critical for structure or function, as well as insertions or deletions (gaps) that may confer unique properties to Bombinakinins.

Methodology:

  • Select an MSA Tool: For this purpose, we will use Clustal Omega, a widely-used and robust MSA tool hosted by the European Bioinformatics Institute (EBI). It is well-suited for aligning a small to a medium number of peptide sequences.

  • Input Sequences: Navigate to the Clustal Omega web server ([Link]). Paste the collated FASTA sequences from Protocol 1.1 into the input box.

  • Set Parameters: For peptides, the default parameters are generally effective. Ensure the "Output Format" is set to Clustal w/ numbers for easy viewing of residue positions.

  • Execute and Analyze: Run the alignment. The output will show the sequences aligned vertically.

    • An asterisk (*) indicates a fully conserved column.

    • A colon (:) indicates strong similarity.

    • A period (.) indicates weak similarity.

    • A hyphen (-) represents a gap (an insertion or deletion in one sequence relative to others). These are the literal "sequence gaps" that may contribute to the broader "Bombinakinin-gap."

Data Presentation:

Peptide Name Source Organism Sequence Length (AA)
BradykininHomo sapiensRPPGFSPFR9
Bombinakinin MBombina maximaRPPGFSPFR-I10
Bombinakinin OBombina orientalisGLPPLGPFPR10
Tryptophyllin-1Phyllomedusa rodheiFPPLFANRFa9

Table 1: A sample comparison of Bombinakinin peptides with human Bradykinin and another amphibian peptide. Note the C-terminal extension in Bombinakinin M, a classic example of a sequence gap.

Visualization:

G cluster_0 Data Acquisition cluster_1 Sequence Analysis NCBI NCBI Protein DB FASTA Collate FASTA Sequences NCBI->FASTA UniProt UniProt DB UniProt->FASTA MSA Multiple Sequence Alignment (Clustal Omega) FASTA->MSA Input Analysis Identify Conserved Residues & Sequence Gaps MSA->Analysis Output G Target Bombinakinin Sequence TemplateSearch Search for Homologous Structures (PDB) Target->TemplateSearch TemplateFound Template Found? TemplateSearch->TemplateFound Homology Homology Modeling (SWISS-MODEL) TemplateFound->Homology Yes DeNovo De Novo Modeling (PEP-FOLD) TemplateFound->DeNovo No Model 3D Structural Model Homology->Model DeNovo->Model

Caption: Decision workflow for 3D modeling of Bombinakinin peptides.

Part 4: Illuminating the Functional Gap - Predicting Biological Activity

Authoritative Grounding: With a reliable 3D model, we can begin to predict function. This involves analyzing the peptide's physicochemical properties and, most importantly, how it might interact with biological targets like G-protein coupled receptors (GPCRs). Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule when bound to another. This can generate specific, testable hypotheses about Bombinakinin's receptor affinity and selectivity.

Protocol 4.1: Predicting Physicochemical Properties

ProtParam is a tool on the ExPASy server that computes various physical and chemical parameters from a protein sequence.

Methodology:

  • Access ProtParam: Navigate to the ProtParam tool ([Link]).

  • Input Sequence: Paste the Bombinakinin sequence.

  • Compute: The tool will instantly calculate properties like molecular weight, theoretical isoelectric point (pI), amino acid composition, instability index, and grand average of hydropathicity (GRAVY).

  • Interpret: A positive GRAVY score indicates a hydrophobic nature, which may influence how the peptide interacts with cell membranes or receptor binding pockets. The instability index can provide clues about the peptide's half-life in vivo.

Protocol 4.2: Predicting Peptide-Receptor Interactions via Molecular Docking

This protocol outlines a conceptual workflow for docking a Bombinakinin model into a target receptor, such as the Bradykinin B2 receptor, using a tool like HADDOCK or AutoDock.

Methodology:

  • Prepare Structures:

    • Receptor: Obtain the 3D structure of the target receptor (e.g., Bradykinin B2 receptor from the PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand: Use the 3D model of the Bombinakinin peptide generated in Part 3.

  • Define the Binding Site: Based on the location of the co-crystallized ligand in the template structure (if available) or from published literature, define the coordinates of the binding pocket on the receptor.

  • Perform Docking: Using the docking software, submit the prepared receptor and ligand files and specify the binding site. The software will explore thousands of possible binding poses and score them based on energetic favorability.

  • Analyze Poses: The output will be a set of ranked binding poses. Analyze the top-ranked poses. Look for key interactions, such as hydrogen bonds or hydrophobic contacts, between specific residues of the Bombinakinin and the receptor. These predicted interactions form the basis of a functional hypothesis. For example, does a unique residue in Bombinakinin form a novel contact with the receptor that could explain a difference in potency or selectivity?

Visualization:

G Bombinakinin Bombinakinin Receptor Bradykinin Receptor (B2R) Bombinakinin->Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasodilation) Ca->Response PKC->Response

Caption: Hypothesized signaling pathway for Bombinakinin based on known Bradykinin B2 receptor activation.

Conclusion

The term "Bombinakinin-gap" effectively encapsulates the missing knowledge surrounding this intriguing class of amphibian peptides. By systematically applying the bioinformatics protocols outlined in this guide—from sequence mining and alignment to phylogenetic, structural, and functional analysis—researchers can build a comprehensive, multi-layered understanding of Bombinakinins. This in silico workflow not only generates powerful, testable hypotheses to guide future wet-lab experimentation but also provides the foundational knowledge necessary to explore these peptides as potential leads for novel therapeutic agents.

References

  • The UniProt Consortium. (2023). UniProt: the Universal Protein Knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523–D531. [Link]

  • Sievers, F., & Higgins, D. G. (2018). The Clustal Omega Multiple Sequence Alignment Program. Methods in Molecular Biology, 1686, 133-143. [Link]

  • Kumar, S., Stecher, G., Li, M., Knyaz, C., & Tamura, K. (2018). MEGA X: Molecular Evolutionary Genetics Analysis across Computing Platforms. Molecular Biology and Evolution, 35(6), 1547-1549. [Link]

  • Waterhouse, A., Bertoni, M., Bienert, S., Studer, G., Tauriello, G., Gumienny, R., ... & Schwede, T. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic Acids Research, 46(W1), W296-W303. [Link]

  • Lamiable, A., Thévenet, P., Rey, J., Vavrusa, M., Derreumaux, P., & Tufféry, P. (2016). PEP-FOLD3: a updated workflow for de novo structure prediction of peptides and miniproteins in solution. Nucleic Acids Research, 44(W1), W449-W454. [Link]

  • Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein Identification and Analysis Tools on the ExPASy Server. In The Proteomics Protocols Handbook (pp. 571-607). Humana Press. [Link]

Method

Mass Spectrometry in the Forefront of Bombinakinin Research: A Guide for Discovery and Development

Introduction: Unveiling the Potential of Bombinakinins The Bombinakinins, a family of bioactive peptides discovered in the skin secretions of the Bombina genus of fire-bellied toads, represent a compelling area of resear...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Bombinakinins

The Bombinakinins, a family of bioactive peptides discovered in the skin secretions of the Bombina genus of fire-bellied toads, represent a compelling area of research in pharmacology and drug development. A prominent member of this family, Bombinakinin-M, is a bradykinin-related peptide with the sequence DLPKINRKGPRPPGFSPFR.[1] Another related peptide, Bombinakinin-GAP, has the sequence DMYEIKQYKTAHGRPPICAPGEQCPIWV-NH2 and is implicated in appetite regulation.[2] These peptides are potent agonists of bradykinin receptors, placing them at the intersection of inflammatory responses, pain signaling, and cardiovascular regulation.[3] The exploration of their precise physiological roles and therapeutic potential necessitates highly sensitive and specific analytical methodologies. Mass spectrometry (MS) has emerged as an indispensable tool in this endeavor, providing the means to identify, characterize, quantify, and study the functional aspects of Bombinakinins with unparalleled precision.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide a robust framework for the application of mass spectrometry in the multifaceted research of Bombinakinin-M and its analogs, from initial discovery in natural sources to in-depth functional characterization and quantitative analysis in biological matrices.

I. Identification and de novo Sequencing of Bombinakinin-M from Natural Sources

The initial discovery of novel bioactive peptides like Bombinakinin-M from complex biological mixtures, such as amphibian skin secretions, is a cornerstone of peptidomics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the premier technology for this purpose.[4][5][6]

The "Why": Causality in Method Selection

The choice of LC-MS/MS for peptide discovery is driven by its ability to separate complex peptide mixtures and generate information-rich fragmentation spectra for individual peptides.[4] High-resolution mass spectrometers are crucial for determining the accurate mass of the peptide, which provides a strong clue to its elemental composition. Tandem mass spectrometry (MS/MS) then allows for the fragmentation of the isolated peptide, and the resulting fragment ions are used to deduce the amino acid sequence de novo, without the need for a pre-existing sequence database.[7][8]

Workflow for Discovery and Sequencing

Caption: Workflow for the discovery and sequencing of Bombinakinin-M.

Protocol 1: Extraction and Purification of Peptides from Amphibian Skin Secretions

This protocol is adapted from established methods for the extraction of bioactive peptides from amphibian skin.[4][9]

1. Sample Collection:

  • Gently stimulate the dorsal skin of Bombina maxima with a mild electrical current to induce the release of skin secretions.
  • Collect the secretions by rinsing the skin with deionized water into a chilled container.

2. Initial Purification and Protease Inhibition:

  • Immediately acidify the collected secretion with trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) to inhibit endogenous protease activity.
  • Centrifuge the acidified secretion at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the peptides.

3. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% TFA in water.
  • Load the peptide-containing supernatant onto the cartridge.
  • Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.
  • Elute the peptides with a solution of 80% acetonitrile in 0.1% TFA.
  • Lyophilize the eluted peptides to dryness and store at -80°C until further analysis.
Protocol 2: de novo Sequencing of Bombinakinin-M by LC-MS/MS

1. Chromatographic Separation (LC):

  • Reconstitute the lyophilized peptide extract in 0.1% formic acid in water.
  • Inject the sample onto a C18 reversed-phase analytical column.
  • Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.

2. Mass Spectrometric Analysis (MS/MS):

  • Couple the LC eluent to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
  • In the MS1 scan, acquire full scan mass spectra over a mass-to-charge (m/z) range of 300-2000.
  • Select the most intense precursor ions for fragmentation in the MS2 scan using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[10]

3. Data Analysis and Sequencing:

  • Process the raw MS/MS data using de novo sequencing software (e.g., PEAKS, PepNovo).[8]
  • The software will interpret the fragmentation patterns (b- and y-ions) to deduce the amino acid sequence of the peptides.[11]
  • Manually verify the proposed sequence of Bombinakinin-M by examining the annotated MS/MS spectrum.

II. Synthesis and Characterization of Bombinakinin-M and its Analogs

The chemical synthesis of Bombinakinin-M is essential for confirming its structure, for use as a standard in quantitative assays, and for creating analogs to probe structure-activity relationships. Solid-phase peptide synthesis (SPPS) is the method of choice for this purpose.[12][13]

Protocol 3: Solid-Phase Synthesis of Bombinakinin-M

This protocol outlines the general steps for the Fmoc-based solid-phase synthesis of Bombinakinin-M (DLPKINRKGPRPPGFSPFR).

1. Resin Preparation:

  • Start with a Rink Amide resin to generate the C-terminal amide.
  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

2. Chain Assembly:

  • Perform sequential coupling of Fmoc-protected amino acids in the C- to N-terminal direction.
  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and add it to the resin to form the peptide bond.
  • Repeat the deprotection and coupling steps for each amino acid in the Bombinakinin-M sequence.

3. Cleavage and Deprotection:

  • After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

4. Purification and Characterization:

  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the synthetic Bombinakinin-M by analytical LC-MS and MS/MS, comparing the fragmentation pattern to that of the native peptide.

III. Quantitative Analysis of Bombinakinin-M in Biological Samples

To understand the physiological and pathological roles of Bombinakinin-M, it is crucial to accurately measure its concentration in various biological matrices like plasma, serum, or tissue extracts. Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is the gold standard for targeted peptide quantification by mass spectrometry due to its high sensitivity and selectivity.[14][15][16]

The "Why": Causality in Method Selection

MRM achieves its high selectivity by monitoring specific precursor-to-product ion transitions for the target peptide. A triple quadrupole mass spectrometer is used to first select the precursor ion (the intact peptide), then fragment it, and finally select a specific fragment ion for detection. This two-stage mass filtering significantly reduces chemical noise and allows for the accurate quantification of low-abundance peptides in complex samples.[14]

Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of Bombinakinin-M by LC-MRM/MS.

Protocol 4: Development of an MRM Assay for Bombinakinin-M

1. Selection of Proteotypic Peptides and MRM Transitions:

  • For the intact Bombinakinin-M peptide (DLPKINRKGPRPPGFSPFR), select the precursor ion based on its predicted charge state (e.g., [M+3H]³⁺, [M+4H]⁴⁺).
  • Predict the most intense and specific fragment ions (y- and b-ions) that will be produced upon CID. This can be done using software tools or based on empirical data from the analysis of the synthetic peptide.[1][9][17]
  • Select at least 3-4 transitions per peptide for robust quantification.

Table 1: Predicted MRM Transitions for Bombinakinin-M (DLPKINRKGPRPPGFSPFR)

Precursor Ion (m/z)Product Ion (m/z)Product Ion Type
727.2 (3+)848.5y7
727.2 (3+)976.6y8
727.2 (3+)1073.7y9
545.6 (4+)721.4y6
545.6 (4+)848.5y7
545.6 (4+)976.6y8

2. Sample Preparation:

  • To a 100 µL plasma sample, add a known amount of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) synthetic Bombinakinin-M as an internal standard.
  • Add a protease inhibitor cocktail to prevent peptide degradation.
  • Precipitate proteins with acetonitrile.
  • Perform solid-phase extraction as described in Protocol 1 to clean up the sample.

3. LC-MRM/MS Analysis:

  • Perform chromatographic separation as described in Protocol 2.
  • Operate the triple quadrupole mass spectrometer in MRM mode, monitoring the selected transitions for both the endogenous Bombinakinin-M and the stable isotope-labeled internal standard.

4. Quantification:

  • Integrate the peak areas for each transition.
  • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
  • Determine the concentration of Bombinakinin-M in the sample by comparing this ratio to a calibration curve generated using known concentrations of the synthetic peptide.

IV. Elucidating the Bombinakinin-M Signaling Pathway

Understanding the downstream cellular effects of Bombinakinin-M is critical for elucidating its physiological function and its potential as a therapeutic target. As a bradykinin-related peptide, Bombinakinin-M is expected to signal through bradykinin B2 receptors, which are G-protein coupled receptors (GPCRs).[3][18] Mass spectrometry-based proteomics can be employed to identify changes in protein expression and post-translational modifications (e.g., phosphorylation) in cells stimulated with Bombinakinin-M, thereby mapping its signaling pathway.[13][19][20]

The Bombinakinin-M Signaling Cascade

Bombinakinin-M, like bradykinin, is known to bind to the B2 receptor, a G-protein coupled receptor linked to Gαq.[3][21] This initiates a signaling cascade that involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][22][23][24] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[14][25][26][27]

Bombinakinin_Signaling Bombinakinin_M Bombinakinin-M B2_Receptor Bradykinin B2 Receptor Bombinakinin_M->B2_Receptor Binds G_Protein Gq Protein B2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Inflammation, Pain Signaling) Ca2_release->Downstream PKC->Downstream

Caption: Proposed signaling pathway of Bombinakinin-M.

Protocol 5: Phosphoproteomic Analysis of Bombinakinin-M-Stimulated Cells

1. Cell Culture and Stimulation:

  • Culture a suitable cell line known to express bradykinin B2 receptors (e.g., neuronal or smooth muscle cells).
  • Treat the cells with a defined concentration of synthetic Bombinakinin-M for various time points.

2. Protein Extraction and Digestion:

  • Lyse the cells and extract the proteins.
  • Reduce, alkylate, and digest the proteins into peptides using trypsin.

3. Phosphopeptide Enrichment:

  • Enrich the phosphopeptides from the total peptide digest using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

4. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides by LC-MS/MS as described in Protocol 2.

5. Data Analysis:

  • Use specialized software to identify and quantify the phosphopeptides.
  • Compare the phosphoproteomes of Bombinakinin-M-treated and untreated cells to identify proteins that are differentially phosphorylated.
  • Perform pathway analysis on the differentially phosphorylated proteins to map the downstream signaling events.

V. Conclusion and Future Perspectives

Mass spectrometry provides a powerful and versatile toolkit for the comprehensive investigation of Bombinakinin-M and its analogs. From the initial discovery and sequencing of these novel peptides to their precise quantification in biological systems and the elucidation of their complex signaling pathways, MS-based approaches are indispensable. The protocols and workflows outlined in this guide provide a solid foundation for researchers to delve into the fascinating biology of Bombinakinins.

Future applications of mass spectrometry in this field will likely involve more sophisticated techniques such as native mass spectrometry to study the interaction of Bombinakinin-M with its receptor in a non-denaturing state, and imaging mass spectrometry to visualize the spatial distribution of these peptides in tissues. These advanced methods, coupled with the robust and sensitive techniques described herein, will undoubtedly accelerate the translation of basic research on Bombinakinins into novel therapeutic strategies for a range of human diseases.

References

  • Efficient Peptide MRM Transition Prediction via Convolutional Hashing. (2025). ICCS 2025. [Link]

  • Lai, R., et al. (2001). A novel bradykinin-related peptide from skin secretions of toad Bombina maxima and its precursor containing six identical copies of the final product. Biochemical and Biophysical Research Communications, 286(2), 259-263. [Link]

  • de Magalhães, M. T. Q., et al. (2018). Cleavage of Peptides from Amphibian Skin Revealed by Combining Analysis of Gland Secretion and in Situ MALDI Imaging Mass Spectrometry. ACS Omega, 3(5), 5426-5434. [Link]

  • Cleavage of Peptides from Amphibian Skin Revealed by Combining Analysis of Gland Secretion and in Situ MALDI Imaging Mass Spectrometry. (2018). ACS Omega. [Link]

  • Gries, S. M., et al. (2005). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British Journal of Pharmacology, 146(8), 1128-1137. [Link]

  • Cruzblanca, H., et al. (1998). Bradykinin inhibits M current via phospholipase C and Ca2+ release from IP3-sensitive Ca2+ stores in rat sympathetic neurons. Proceedings of the National Academy of Sciences, 95(12), 7151-7156. [Link]

  • Lee, W. H., et al. (2005). Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel bombinakinin M antagonists and a bradykinin potential peptide. Regulatory Peptides, 127(1-3), 207-215. [Link]

  • Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides. (2020). Molecules. [Link]

  • Protein composition of extracellular vesicles from skin secretions of the amphibian Bombina maxima. (2022). Zoological Research. [Link]

  • Bradykinin receptor B2. Wikipedia. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • A modular map of Bradykinin-mediated inflammatory signaling network. (2021). Journal of Cell Communication and Signaling. [Link]

  • Bombesin and muscarinic receptor activation in rat pancreas generate cyclic inositol monophosphate: possible involvement of different phospholipase C isoenzymes. (1993). Biochemical and Biophysical Research Communications. [Link]

  • De novo sequencing of proteins by mass spectrometry. (2017). Expert Review of Proteomics. [Link]

  • Intracellular calcium signals in response to bradykinin in individual neuroblastoma cells. (1993). Journal of Neurophysiology. [Link]

  • De novo peptide sequencing. Wikipedia. [Link]

  • Phosphoproteomics Profiling to Identify Altered Signaling Pathways and Kinase-Targeted Cancer Therapies. (2019). Methods in Molecular Biology. [Link]

  • MRM/SRM page. UWPR. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [Link]

  • Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C. (2022). International Journal of Molecular Sciences. [Link]

  • Phospholipase C. Wikipedia. [Link]

  • Bradykinin stimulates the intracellular calcium activity in human mesothelial cells. (1998). Nephrology Dialysis Transplantation. [Link]

  • Fragments of bombinakinin M exist in lipopolysaccharide-stimulated skin secretions of Bombina maxima and show lipopolysaccharide-neutralizing activity. (2022). Journal of Immunological Methods. [Link]

  • The Role of Calcium in Cell Shrinkage and Intracellular Alkalinization by Bradykinin in Ha-ras Oncogene Expressing Cells. (1993). FEBS Letters. [Link]

  • Basic design of MRM assays for peptide quantification. (2010). Methods in Molecular Biology. [Link]

  • Development of MRM-based assays for the absolute quantitation of plasma proteins. (2009). Methods in Molecular Biology. [Link]

  • Effects of Bradykinin on the Intracellular Calcium Concentration of Pancreatic Acinar AR42J Cells. (1994). The Japanese Journal of Physiology. [Link]

  • Collision-induced dissociation (CID) of peptides and proteins. (1995). Methods in Enzymology. [Link]

  • Decoding signalling networks by mass spectrometry-based proteomics. (2010). Nature Reviews Molecular Cell Biology. [Link]

  • Mass spectrometry-based protein–protein interaction networks for the study of human diseases. (2021). FEBS Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve inconsistencies in Bombinakinin-gap functional assays

An Application Scientist's Guide to the Bombinakinin-Gap Functional Assay Welcome to the Technical Support Center for Bombinakinin-related functional assays. As a Senior Application Scientist, my goal is to provide you w...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Bombinakinin-Gap Functional Assay

Welcome to the Technical Support Center for Bombinakinin-related functional assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that not only offers solutions but also explains the underlying principles to empower your research. Inconsistencies in cell-based assays are common, but they can be systematically resolved with a clear understanding of the entire workflow, from cell culture to data analysis.

This guide is structured to help you quickly diagnose and resolve issues you may encounter. We will begin with the foundational principles of the assay, move to frequently asked questions for rapid problem-solving, and then dive into a detailed, symptom-based troubleshooting guide with validated protocols.

Part 1: Understanding the Fundamentals

What is the Bombinakinin-Gap Functional Assay?

Bombinakinin-GAP is a bioactive peptide related to the bradykinin family.[1] Bradykinins exert their effects by activating G-protein coupled receptors (GPCRs), specifically the B1 and B2 receptors.[2] These receptors primarily couple to the Gαq signaling pathway.[2][3]

Therefore, a Bombinakinin-Gap functional assay is designed to measure the activation of its cognate GPCR. The most common method for Gαq-coupled receptors is a calcium mobilization assay, which detects the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon receptor activation.[4][5] This is typically performed using a fluorescent calcium indicator dye and a kinetic plate reader like a FLIPR® (Fluorescent Imaging Plate Reader).[6][7]

The Signaling Pathway

Activation of the receptor by Bombinakinin-Gap initiates a well-defined cascade:

  • Ligand Binding : The peptide binds to and activates the receptor.

  • G-Protein Activation : The receptor catalyzes the exchange of GDP for GTP on the associated Gαq subunit.

  • PLC Activation : The activated Gαq subunit stimulates Phospholipase C (PLC).

  • Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release : IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5]

  • Signal Detection : A fluorescent dye binds to the increased cytosolic Ca2+, causing a measurable increase in fluorescence.

Gq_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Bombinakinin-Gap Receptor GPCR (B2-like) Ligand->Receptor Binds Gq Gαq/βγ Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_Signal ↑ [Ca2+]i (Fluorescent Signal) IP3R->Ca_Signal Releases Ca2+ Ca_Store Ca2+ Store Ca_Store->IP3R

Caption: The Gαq signaling cascade initiated by Bombinakinin-Gap.

Part 2: Frequently Asked Questions (FAQs)

Q1: My dose-response curve is flat; there's no signal at all. What's the first thing I should check? A: The first and most common culprit is the health and confluence of your cells. Unhealthy or improperly seeded cells will not express the receptor correctly or respond robustly.[8] Always verify cell morphology and confluence under a microscope before starting. The second thing to check is your agonist; ensure it has been stored correctly and that the dilution series was prepared properly.

Q2: Why is my baseline fluorescence so high and noisy? A: High baseline fluorescence is often due to excessive dye concentration, incomplete removal of dye-loading buffer (if using a wash protocol), or cell stress.[9] Noisy signals can come from stressed or dying cells releasing calcium spontaneously, or from instrument settings (e.g., gain/exposure set too high).[10] Using a no-wash dye kit with a masking agent can significantly reduce background.[8]

Q3: My EC50 values are shifting between experiments. Why? A: EC50 variability is a classic sign of inconsistent experimental conditions. Key factors include:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered receptor expression or coupling efficiency.[11]

  • Reagent Potency: Ensure your agonist stock is consistent. Avoid repeated freeze-thaw cycles.

  • Cell Seeding Density: Variations in cell density can alter the overall receptor number per well and impact the response.[7][12]

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls.[9]

Q4: What is the purpose of probenecid in the assay buffer? A: Probenecid inhibits organic anion transporters, which are present in many cell lines (like CHO and HEK293) and can actively pump the negatively charged calcium indicator dyes out of the cell.[8][10] By blocking this efflux, probenecid ensures better dye retention, leading to a stronger and more stable fluorescent signal.[10]

Part 3: In-Depth Troubleshooting Guide

This section is organized by the specific problem you are observing. For each problem, we explore the likely causes and provide detailed solutions.

Issue 1: Low Signal Window or No Response

A poor signal-to-background ratio (assay window) makes it difficult to discern a true biological response from noise.

Potential Cause Explanation & Causality Recommended Solution
1. Poor Cell Health or Density Unhealthy cells have compromised membranes and signaling machinery. Low density results in too few receptors, while over-confluence can cause cells to lift or enter a quiescent state, reducing responsiveness.[12]Follow the Protocol for Optimal Cell Culture and Seeding. Visually inspect cells before each experiment. Perform a cell density optimization experiment.
2. Inactive Agonist or Antagonist The Bombinakinin-Gap peptide may have degraded due to improper storage, handling (e.g., adsorption to plastic), or repeated freeze-thaw cycles. Dilutions may be incorrect.Follow the Protocol for Reagent Preparation and Validation. Use low-adhesion tubes for peptide stocks. Aliquot new lots of peptide and perform a qualification run against the old lot.
3. Suboptimal Dye Loading Insufficient incubation time or temperature can lead to poor dye uptake. Conversely, prolonged incubation can be toxic. Some cell types require probenecid to retain the dye.[10]Optimize dye loading time (typically 60 min) and temperature (37°C vs. room temp).[7] Always include probenecid for CHO or HEK cell lines unless your dye kit specifies otherwise.
4. Receptor Desensitization If cells are exposed to activating components in the serum or media prior to the assay, the GPCRs may become phosphorylated and internalized, rendering them unresponsive to the agonist.[13][14]Consider a serum-starvation step (e.g., 2-4 hours or overnight in serum-free media) before dye loading. However, be aware this can also stress some cell lines.
5. Instrument Settings (FLIPR) Incorrect instrument settings, such as dispense height, speed, or read parameters (exposure, gain), can either fail to capture the rapid calcium peak or cause cell detachment.[7][10]Use a fast read-rate (e.g., every 0.5-1 sec) to capture the transient peak. Optimize the liquid addition height and speed to ensure rapid mixing without dislodging the cell monolayer.[10]
Issue 2: High Background and/or High Well-to-Well Variability

This issue obscures the lower end of your dose-response curve and leads to poor data reproducibility (low Z'-factor).

Potential Cause Explanation & Causality Recommended Solution
1. Cell Monolayer Inconsistency Uneven cell seeding leads to wells with different cell numbers, causing variability in both baseline and stimulated fluorescence. Edge effects in the plate can also contribute.Ensure a homogenous single-cell suspension before plating. Avoid seeding cells in the outer wells of the plate or fill them with PBS to maintain humidity.
2. Dye Extrusion or Leakage As discussed, cells can actively pump dye out, increasing extracellular fluorescence (background). Stressed or dying cells will leak dye.Use probenecid.[10] Ensure all assay buffers are iso-osmotic and at a physiological pH (7.4). Use a no-wash dye kit with a masking agent to quench extracellular fluorescence.[6]
3. Compound Precipitation Test compounds precipitating out of solution at high concentrations will scatter light and create fluorescent artifacts.Check the solubility of your compounds in the final assay buffer. Lower the top concentration or reduce the final DMSO percentage if precipitation is observed.
4. Inconsistent Liquid Handling Errors in pipetting during cell seeding, dye loading, or compound addition are a major source of variability. Residual buffer from wash steps can dilute compounds.Use calibrated multichannel pipettes or automated liquid handlers. A no-wash assay protocol is strongly recommended to eliminate wash-step variability.[6][9]
5. Cell Detachment Aggressive liquid addition can dislodge cells from the plate bottom, causing a sudden drop in fluorescence and inconsistent responses.[10]Optimize the dispense speed and height on the FLIPR. Using poly-D-lysine coated plates can improve cell adhesion for weakly adherent cell lines.[7]
Issue 3: Inconsistent Dose-Response Curve Parameters (EC50, Emax)

When your curves are sigmoidal but the parameters shift between runs, it points to a lack of experimental control.

Potential Cause Explanation & Causality Recommended Solution
1. Cell Line Instability Stably transfected cell lines can lose expression of the receptor over time, especially without consistent selection pressure. This directly impacts the maximal response (Emax).[11][15]Maintain a rigorous cell culture schedule. Always keep the appropriate selection antibiotic in the culture medium. Generate a low-passage master cell bank and thaw new vials regularly (e.g., every 10-15 passages).
2. Inconsistent Agonist/Reagent Lots Different manufacturing lots of peptides, serum, or dye kits can have slight variations in purity or activity, affecting potency (EC50) and efficacy (Emax).[16][17]Qualify every new lot of a critical reagent against the previous lot. Run a full dose-response curve with both lots side-by-side and ensure the EC50 and Emax are within an acceptable range (e.g., +/- 3-fold for EC50).
3. Variable Assay Timing The time between dye loading and reading, or the incubation time with antagonist compounds, can affect the outcome. Dye can leak over time, and antagonist binding needs to reach equilibrium.Standardize all incubation times in your protocol. Use a consistent antagonist pre-incubation time (e.g., 15-30 minutes) for every experiment.
4. Data Analysis Errors Using an inappropriate non-linear regression model or improperly normalizing the data will lead to incorrect EC50 and Emax values.[18][19]Normalize data to the baseline (0%) and the maximal response of a reference agonist (100%). Use a four-parameter variable slope log(agonist) vs. response model for curve fitting.[19][20]

Part 4: Validated Protocols and Workflows

Adherence to standardized protocols is the cornerstone of reproducible science.

Experimental Workflow Overview

Assay_Workflow A 1. Cell Culture (Maintain healthy, low-passage cells) B 2. Cell Seeding (Plate cells at optimal density) A->B C 3. Dye Loading (Incubate with Ca2+ dye + probenecid) B->C Incubate 18-24h E 5. FLIPR Assay (Read baseline, add compound, measure kinetic response) C->E Incubate 1h D 4. Compound Plate Prep (Prepare serial dilutions of agonist/antagonist) D->E F 6. Data Normalization (Set 0% and 100% controls) E->F G 7. Curve Fitting (4-parameter non-linear regression) F->G H 8. Parameter Analysis (Determine EC50, IC50, Emax) G->H

Caption: Standard workflow for a Bombinakinin-Gap calcium assay.

Protocol 1: Optimal Cell Culture and Seeding

This protocol assumes a stable cell line (e.g., CHO-K1 or HEK293) expressing the Bombinakinin-Gap receptor.

  • Maintain Culture: Culture cells in the recommended medium containing 10% FBS, antibiotics, and the appropriate selection agent (e.g., G418, Puromycin) to ensure consistent receptor expression.[11]

  • Passaging: Subculture cells when they reach 80-90% confluence. Do not allow them to become fully confluent. Track passage number and discard cells after 15-20 passages from thaw.

  • Harvesting for Seeding: Wash cells with sterile PBS and detach using a gentle enzyme (e.g., TrypLE™ Express). Avoid over-trypsinization. Neutralize the enzyme with culture medium.

  • Cell Counting: Create a single-cell suspension by gently pipetting. Count cells using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Seeding: Dilute cells to the pre-determined optimal density (e.g., 15,000-30,000 cells/well for a 384-well plate) in culture medium. Seed the appropriate volume into black-walled, clear-bottom microplates.

  • Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a uniform monolayer.

Protocol 2: Reagent Preparation and Validation

This protocol ensures the integrity of your most critical reagent: the peptide agonist.

  • Reconstitution: Upon receiving lyophilized Bombinakinin-Gap peptide, briefly centrifuge the vial. Reconstitute in a suitable solvent (e.g., sterile water or 0.1% BSA solution to prevent adsorption) to a high concentration stock (e.g., 1-10 mM).

  • Aliquoting: Immediately create small, single-use aliquots of the stock solution in low-protein-binding tubes. This prevents waste and avoids repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C. Store the working dilution for the day's experiment on ice.

  • New Lot Qualification: When a new lot of peptide is received, prepare it as described above. Perform a full 12-point dose-response experiment comparing the new lot directly against an aliquot of the previous, qualified lot on the same plate.

  • Acceptance Criteria: The new lot is considered qualified if its EC50 is within 3-fold of the previous lot and the Emax is within 20%.[16][21]

Protocol 3: Standard No-Wash Calcium Mobilization Assay (384-well format)
  • Prepare Assay Buffer: Prepare 1X HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid. Adjust pH to 7.4. Warm to 37°C.

  • Prepare Dye Loading Solution: Reconstitute a no-wash calcium indicator dye kit (e.g., FLIPR Calcium 6) in the prepared Assay Buffer according to the manufacturer's instructions.

  • Dye Loading: Remove cell plates from the incubator. Aspirate the culture medium, leaving ~20 µL. Add 20 µL of the Dye Loading Solution to each well.

  • Incubation: Incubate the plates for 1 hour at 37°C, 5% CO2, protected from light. Then, allow the plates to equilibrate to room temperature for 15-30 minutes before reading.

  • Compound Plate: Prepare a 4X final concentration serial dilution of Bombinakinin-Gap in Assay Buffer in a separate plate.

  • FLIPR Measurement: a. Place both the cell plate and compound plate into the FLIPR instrument. b. Set the instrument to read fluorescence kinetically (e.g., Excitation ~485 nm, Emission ~525 nm). c. Program a protocol: read baseline fluorescence for 10-20 seconds, then add 15 µL from the compound plate to the cell plate (final volume 60 µL), and continue reading for an additional 90-180 seconds.

  • Data Analysis: Export the kinetic data. Calculate the response (Max-Min or Peak-Baseline). Normalize the data and fit to a 4-parameter sigmoidal dose-response curve to determine EC50 and Emax.[19]

Part 5: Troubleshooting Decision Flowchart

When faced with inconsistent data, follow this logical progression to identify the source of the error.

Caption: A decision tree for systematic assay troubleshooting.

References

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. [Link]

  • United Relay. (n.d.). How Does a FLIPR Calcium Assay Work?[Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit User Guide. [Link]

  • Schmid, J., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Wikipedia. (n.d.). Dose–response relationship. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?[Link]

  • Zhang, Y., et al. (2018). A novel pathway for receptor-mediated post-translational activation of inducible nitric oxide synthase. Nitric Oxide. [Link]

  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. ResearchGate. [Link]

  • Sumner, D. J., et al. (1990). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology. [Link]

  • Reeves, P. J., et al. (2018). Construction of Recombinant Cell Lines for GPCR Expression. Methods in Molecular Biology. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Traynor, J. R. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. [Link]

  • Creative BioMart. (n.d.). Protocol of Stable Cell Line Generation. [Link]

  • Creative Biogene. (n.d.). GPCR Stable Cell Line Development. [Link]

  • Schucht, R., et al. (2011). Rapid establishment of G-protein-coupled receptor-expressing cell lines by site-specific integration. Journal of Biomolecular Screening. [Link]

  • Kandasamy, K., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of Cellular and Molecular Medicine. [Link]

  • Gunjal, S., et al. (2023). Bradykinin pathway and receptor signaling in inflammatory pain modulation. ResearchGate. [Link]

  • Huang, L., et al. (2000). Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. Endocrinology. [Link]

  • BioCrick. (n.d.). Bombinakinin-GAP | CAS:573671-91-7. [Link]

  • Leeb-Lundberg, L. M. F., et al. (2005). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British Journal of Pharmacology. [Link]

  • Zahradníková, A. Jr., et al. (2013). Quantitative Analysis of Calcium Spikes in Noisy Fluorescent Background. PLoS ONE. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

  • O'Hara, D. M., et al. (2013). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Alcaraz-García, M. J., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. SLAS Discovery. [Link]

  • Harris, R. J. (2019). Validating critical reagents used in CGMP analytical testing: Ensuring method integrity and reliable assay performance. ResearchGate. [Link]

  • Ambar Lab. (2023). How we validate new laboratory reagents. [Link]

  • Thompson, M. K., et al. (2021). A Workflow for Validating Specific Amino Acid Footprinting Reagents for Protein HOS Elucidation. Analytical Chemistry. [Link]

  • Staack, R. F., et al. (2013). Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents. The AAPS Journal. [Link]

  • Yan, W., et al. (2018). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Cellular and Molecular Life Sciences. [Link]

  • Zhang, J. H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay Guidance Manual. [Link]

  • Davis, M. D., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bombinakinin Peptide Family: From Classical Vasoactivity to Novel Neuromodulation

Introduction: The Amphibian Pharmacy The skin secretions of amphibians are a treasure trove of bioactive compounds, honed by millions of years of evolution to serve in defense, communication, and predation. Within this c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Amphibian Pharmacy

The skin secretions of amphibians are a treasure trove of bioactive compounds, honed by millions of years of evolution to serve in defense, communication, and predation. Within this chemical arsenal, the peptide family of Bombinakinins, isolated from the skin of fire-bellied toads of the Bombina genus, stands out. These peptides are structurally related to the mammalian inflammatory mediator, bradykinin, and have long been studied for their potent effects on smooth muscle and blood pressure.[1][2] However, the discovery of a unique member of this family, Bombinakinin-gap, has challenged our understanding of their functional scope. Analysis of its precursor cDNA reveals it is co-expressed with the classical peptide, Bombinakinin M, yet it exhibits a completely different biological activity.[3][4]

This guide provides an in-depth comparison between the newly characterized Bombinakinin-gap and its more traditional Bombinakinin counterparts, exemplified by Bombinakinin M. We will explore their structural distinctions, divergent physiological functions, and the experimental frameworks used to elucidate these differences, offering researchers a comprehensive understanding of this fascinating example of neofunctionalization in a peptide family.

The Archetype: Bombinakinin M and its Bradykinin-like Function

Bradykinin-Related Peptides (BRPs) are common constituents of amphibian skin secretions.[5] They typically act as potent agonists of mammalian bradykinin receptors, primarily the B2 receptor, which is a G-protein coupled receptor (GPCR) involved in vasodilation, inflammation, and pain.[6][7]

Bombinakinin M, purified from the skin of the Giant fire-bellied toad (Bombina maxima), is a quintessential example of this class.[4]

  • Structure: Its primary sequence, DLPKINRKGPRPPGFSPFR, reveals the canonical nine-amino-acid bradykinin sequence (RPPGFSPFR) at its C-terminus, preceded by a ten-residue N-terminal extension.[4][8] This structure is typical of many amphibian BRPs, which are often generated as extended forms of the core bradykinin peptide.[9][10]

  • Function: Bombinakinin M is a powerful and selective agonist of the mammalian bradykinin B2 receptor.[8][11] Experimental data shows it is approximately 50 times more potent than bradykinin itself in contracting mammalian arterial smooth muscle.[8] Its activity is classically demonstrated through its dose-dependent contractile effects on guinea pig ileum smooth muscle, a standard bioassay for bradykinin activity.[8][11]

This potent vasoactive and myotropic profile places Bombinakinin M squarely within the expected functional domain of a bradykinin-related peptide, acting as a defensive toxin by inducing pain and circulatory changes in predators.

A Functional Divergence: Bombinakinin-gap and Appetite Regulation

Bombinakinin-gap, also isolated from Bombina maxima, represents a significant departure from the family's known functions. Despite being encoded on the same precursor gene as Bombinakinin M, its structure and activity are markedly different.[3][4]

  • Structure: Bombinakinin-gap is a 28-amino acid peptide with the sequence DMYEIKQYKTAHGRPPICAPGEQCPIWV-NH2.[3] Crucially, it contains a disulfide bond between two cysteine residues, creating a cyclic conformation that distinguishes it from the linear structure of Bombinakinin M.[3] Furthermore, it lacks the canonical bradykinin sequence. A database search reveals a 32% sequence identity to a segment of the rat cocaine- and amphetamine-regulated transcript (CART), a well-known neuropeptide involved in the central regulation of feeding, energy homeostasis, and reward.[3][4]

  • Function: The primary reported function of Bombinakinin-gap is the potent suppression of appetite.[3] When administered directly into the brain (intracerebroventricularly) of rats, it induced a significant (up to 60%) reduction in food intake.[3] This effect points towards a role as a neuromodulator within the central nervous system, a stark contrast to the peripheral, bradykinin-mediated actions of Bombinakinin M.

The co-expression of a classical BRP and a centrally-acting anorexigenic peptide from a single gene provides a remarkable insight into peptide evolution, where a gene duplication and subsequent mutation event has likely led to a novel biological function.

Head-to-Head Functional Comparison

The functional dichotomy between Bombinakinin M and Bombinakinin-gap is best illustrated through a direct comparison of their key attributes.

FeatureBombinakinin MBombinakinin-gap
Primary Sequence DLPKINRKGPRPPGFSPFR[8]DMYEIKQYKTAHGRPPICAPGEQCPIWV-NH2
Structure Linear, 19 amino acidsCyclic (disulfide bridge), 28 amino acids
Key Structural Motif Contains C-terminal bradykinin sequence32% identity to rat CART peptide[3]
Primary Target Bradykinin B2 Receptor[8][11]Unknown CNS Receptor (putatively CART-related)
Physiological Effect Smooth muscle contraction, vasodilation[8]Suppression of food intake[3]
Site of Action Peripheral tissues (e.g., smooth muscle)Central Nervous System
EC50 (Guinea Pig Ileum) 4.0 nM[8]Not applicable

Visualizing the Signaling Divergence

The distinct functions of these peptides are rooted in their activation of different cellular signaling pathways. Bombinakinin M triggers the well-established bradykinin B2 receptor pathway, while Bombinakinin-gap is hypothesized to engage CNS pathways involved in satiety.

G cluster_0 Bombinakinin M Pathway cluster_1 Hypothesized Bombinakinin-gap Pathway BM Bombinakinin M B2R Bradykinin B2 Receptor (GPCR) BM->B2R Gq Gq Protein B2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response BGAP Bombinakinin-gap CNS_R Putative CNS Receptor (e.g., CART Receptor) BGAP->CNS_R binds? Hypothalamus Hypothalamic Neurons CNS_R->Hypothalamus activates Satiety Satiety Signals (e.g., POMC ↑, NPY/AgRP ↓) Hypothalamus->Satiety Food_Intake ↓ Food Intake Satiety->Food_Intake

Caption: Contrasting signaling pathways of Bombinakinin M (left) and Bombinakinin-gap (right).

Experimental Methodologies: The Key to Functional Discovery

The divergent functions of these peptides necessitate distinct experimental approaches for their characterization. The choice of assay is critical and is dictated by the hypothesized biological role of the peptide.

Protocol 1: Assessing Bradykinin B2 Receptor Agonism

This workflow is designed to confirm the activity of peptides like Bombinakinin M at their target receptor and measure their physiological effect.

Objective: To determine if a peptide acts as an agonist on the bradykinin B2 receptor and quantify its potency.

Step-by-Step Methodology:

  • Peptide Synthesis & Purification: The peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Identity is confirmed by mass spectrometry.[12]

  • Isolated Tissue Preparation (Ex Vivo Bioassay):

    • A segment of guinea pig ileum or human umbilical vein is dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.[8][13]

    • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.

    • Rationale: This classic pharmacological preparation provides a robust and physiologically relevant system where the native B2 receptors are expressed in their natural cellular context. It measures the integrated functional response of the tissue.[13]

  • Cumulative Concentration-Response Curve:

    • After an equilibration period, the peptide is added to the organ bath in increasing cumulative concentrations.

    • The contractile response (force) is recorded at each concentration until a maximal response is achieved.

    • Rationale: This allows for the determination of key pharmacological parameters, including the EC50 (the concentration that produces 50% of the maximal response), which is a measure of the peptide's potency.

  • Cell-Based Functional Assay (In Vitro Confirmation):

    • A cell line stably expressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells) is cultured.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The peptide is added, and the change in intracellular calcium concentration is measured using a fluorometric plate reader.[6][14]

    • Rationale: This assay directly confirms that the peptide activates the specific receptor of interest and its downstream Gq-mediated signaling pathway, ruling out off-target effects that might occur in a whole tissue preparation.[6]

G cluster_0 Ex Vivo Bioassay cluster_1 In Vitro Confirmation TISSUE Isolate Tissue (e.g., Guinea Pig Ileum) BATH Mount in Organ Bath TISSUE->BATH PEPTIDE1 Add Cumulative Peptide Doses BATH->PEPTIDE1 RECORD Record Contractions PEPTIDE1->RECORD EC50_1 Calculate EC50 RECORD->EC50_1 CELLS Culture B2R-expressing Cells DYE Load with Ca²⁺ Dye CELLS->DYE PEPTIDE2 Add Peptide DYE->PEPTIDE2 FLUX Measure Ca²⁺ Flux PEPTIDE2->FLUX CONFIRM Confirm Receptor Activation FLUX->CONFIRM

Caption: Experimental workflow for characterizing a bradykinin receptor agonist.

Protocol 2: Evaluating Central Anorexigenic Effects

This workflow is designed to test the hypothesis that a peptide like Bombinakinin-gap acts within the brain to modify behavior.

Objective: To determine if a peptide alters food intake following direct administration to the central nervous system.

Step-by-Step Methodology:

  • Animal Model & Stereotaxic Surgery:

    • Adult male Sprague-Dawley or Wistar rats are used as the animal model.

    • Under anesthesia, a permanent guide cannula is surgically implanted, aimed at a specific brain ventricle (e.g., the lateral ventricle) using stereotaxic coordinates. Animals are allowed to recover for at least one week.

    • Rationale: This surgical procedure allows for the direct and repeated administration of substances into the cerebrospinal fluid, bypassing the blood-brain barrier and ensuring the peptide reaches central targets.[3]

  • Acclimatization and Baseline Measurement:

    • Rats are individually housed and acclimatized to the testing environment and a feeding schedule (e.g., fasted overnight).

    • Baseline food intake over a specific period (e.g., 2-4 hours) is measured following a vehicle (e.g., sterile saline) injection to establish a control.

    • Rationale: Acclimatization minimizes stress-related variables. Measuring baseline intake provides a reliable control against which the effect of the peptide can be compared.

  • Intracerebroventricular (i.c.v.) Administration:

    • On the test day, fasted rats receive an i.c.v. microinjection of either the vehicle or Bombinakinin-gap at various doses.

    • Rationale: i.c.v. administration ensures the peptide is distributed throughout the brain's ventricular system, allowing it to interact with potential receptor sites in key appetite-regulating regions like the hypothalamus.

  • Measurement of Food Intake:

    • Immediately after injection, pre-weighed food is presented to the animals.

    • Food consumption is measured at regular intervals (e.g., 1, 2, and 4 hours post-injection) by weighing the remaining food.

    • Rationale: This quantitative measurement is the primary endpoint and directly assesses the peptide's effect on feeding behavior (satiety or hunger). Comparing the peptide-treated group to the vehicle-treated group allows for statistical analysis of the anorexigenic effect.

G SURGERY Stereotaxic Surgery: Implant Guide Cannula RECOVERY Recovery & Acclimatization SURGERY->RECOVERY FAST Fast Rats Overnight RECOVERY->FAST INJECT i.c.v. Injection (Vehicle or Peptide) FAST->INJECT FEED Present Pre-weighed Food INJECT->FEED MEASURE Measure Food Intake at 1, 2, 4 hours FEED->MEASURE ANALYZE Compare Peptide vs. Vehicle MEASURE->ANALYZE

Caption: Experimental workflow for assessing central effects on feeding behavior.

Conclusion and Future Perspectives

The comparison between Bombinakinin M and Bombinakinin-gap offers a compelling case study in peptide evolution and functional diversity. While Bombinakinin M is a classical bradykinin-related peptide, exerting potent peripheral effects on smooth muscle, Bombinakinin-gap has evolved a distinct and novel role as a centrally-acting regulator of appetite. Their co-expression from a single gene underscores the elegant efficiency of nature's molecular engineering.

For researchers, this divergence highlights the importance of comprehensive functional screening, even for peptides within a well-defined family. The discovery of Bombinakinin-gap's anorexigenic properties opens new avenues for therapeutic development, particularly in the context of metabolic diseases and obesity. Future research should focus on:

  • Receptor Identification: Deconvoluting the specific CNS receptor(s) through which Bombinakinin-gap exerts its effects is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of Bombinakinin-gap will help identify the key residues responsible for its activity and stability, potentially leading to more potent and drug-like molecules.

  • Peripheral vs. Central Administration: Investigating whether peripherally administered and stabilized versions of Bombinakinin-gap can cross the blood-brain barrier would be crucial for its development as a viable therapeutic.

The study of the Bombinakinin family demonstrates that the amphibian skin secretome is far from fully explored, promising further discoveries of novel molecular structures with unique and potentially valuable biological functions.

References

  • Abdel-Wahab, Y.H.A., et al. (2004). Skin Secretion of the Toad Bombina Variegata Contains Multiple Insulin-Releasing Peptides Including Bombesin and Entirely Novel Insulinotropic Structures. Biological Chemistry, 385(3-4), 315-321.

  • Chen, T., & Shaw, C. (2015). A Review on Bradykinin-Related Peptides Isolated from Amphibian Skin Secretion. Toxins, 7(3), 888-903.

  • Chen, T., et al. (2015). A review on bradykinin-related peptides isolated from amphibian skin secretion. PubMed.

  • Kozlov, D., et al. (2014). Bradykinin-related peptides (BRPs) from skin secretions of three genera of phyllomedusine leaf frogs and their comparative pharmacological effects on mammalian smooth muscles. Peptides, 52, 122-133.

  • Wikipedia contributors. (n.d.). Bombinin. In Wikipedia.

  • Simmaco, M., et al. (1991). A family of bombinin-related peptides from the skin of Bombina variegata. FEBS Letters, 285(2), 283-286.

  • Simmaco, M., Kreil, G., & Barra, D. (2009). Bombinins, antimicrobial peptides from Bombina species. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(8), 1551-1555.

  • ResearchGate. (n.d.). Skin secretion of the toad Bombina variegata contains multiple insulin-releasing peptides including bombesin and entirely novel insulinotropic structures.

  • Queen's University Belfast. (n.d.). Discovery and optimisation of novel Bombinin-derived peptides from Bombina variegata against Staphylococcus aureus.

  • Gibson, B.W., et al. (1997). Multiple bradykinin-related peptides from the skin of the frog, Rana temporaria. Peptides, 18(3), 361-365.

  • Waugh, D., et al. (2005). Bradykinin-related peptides and tryptophyllins in the skin secretions of the most primitive extant frog, Ascaphus truei. General and Comparative Endocrinology, 142(3), 297-304.

  • Jensen, R.T., et al. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity, 15(1), 56-64.

  • BioCrick. (n.d.). Bombinakinin-GAP | CAS:573671-91-7.

  • ResearchGate. (n.d.). Bombinins, antimicrobial peptides from Bombina species.

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service.

  • Hoida, K., et al. (2005). Development and function of bombesin-like peptides and their receptors. The International Journal of Developmental Biology, 49(2-3), 293-300.

  • van den Bogaart, G., et al. (2008). Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4. Biochemistry, 47(34), 8936-8943.

  • Innoprot. (n.d.). B2 Bradykinin Receptor Assay.

  • Gibson, B.W., et al. (1991). Bombinin-like peptides with antimicrobial activity from skin secretions of the Asian toad, Bombina orientalis. The Journal of Biological Chemistry, 266(34), 23103-23111.

  • Tian, Y., et al. (2023). Discovery and Optimisation of Novel Bombinin-Derived Peptides from Bombina variegata against Staphylococcus aureus. International Journal of Molecular Sciences, 24(8), 7485.

  • Phoenix Pharmaceuticals, Inc. (n.d.). Bombinakinin.

  • R&D Systems. (n.d.). Bombinakinin-GAP (CAS 573671-91-7).

  • Gobeil, F., Jr., & Marceau, F. (2020). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. Molecules, 25(21), 5187.

  • JPT Peptide Technologies. (n.d.). Peptide Research Protocols.

  • ResearchGate. (n.d.). Discovery of two Bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental Fire-bellied toad, Bombina orientalis.

  • MedChemExpress. (n.d.). Bombinakinin M.

  • MedChemExpress. (n.d.). Bombinakinin M | Bradykinin Receptor Agonist.

  • Wang, M., et al. (2022). Fragments of bombinakinin M exist in lipopolysaccharide-stimulated skin secretions of Bombina maxima and show lipopolysaccharide-neutralizing activity. Journal of Immunological Methods, 509, 113343.

  • Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 348(1), 1-10.

  • Wei, H., et al. (2012). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 7(1-4), 32.

  • R&D Systems. (n.d.). Bombinakinin M (CAS 509151-65-9).

  • Benchchem. (n.d.). A Comparative Analysis of Bradykinin Receptor Antagonists for Researchers.

  • Hubbuch, J., et al. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceutics, 15(7), 1858.

  • Hospital, A., et al. (2021). PepFun: Open Source Protocols for Peptide-Related Computational Analysis. International Journal of Molecular Sciences, 22(19), 10343.

  • Schneider, K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(1), 16-28.

  • UPCommons. (n.d.). Structure-function studies of bombesin and bradykinin receptors and their ligands for new therapeutic opportunities.

  • Gera, L., et al. (2006). Discovery of a Dual-Function Peptide That Combines Aminopeptidase N Inhibition and Kinin B1 Receptor Antagonism. Journal of Pharmacology and Experimental Therapeutics, 317(1), 300-308.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.